1-[2-Methyl-3-(methylsulfanyl)propanoyl]piperidine-4-carboxylic acid
Overview
Description
1-[2-Methyl-3-(methylsulfanyl)propanoyl]piperidine-4-carboxylic acid is a compound with the molecular formula C11H19NO3S and a molecular weight of 245.34 g/mol . This compound is characterized by the presence of a piperidine ring, a carboxylic acid group, and a methylsulfanyl group, making it a versatile molecule in various chemical reactions and applications.
Preparation Methods
The synthesis of 1-[2-Methyl-3-(methylsulfanyl)propanoyl]piperidine-4-carboxylic acid involves several steps. One common synthetic route includes the reaction of piperidine with 2-methyl-3-(methylsulfanyl)propanoyl chloride under controlled conditions . The reaction typically requires a base such as triethylamine to neutralize the hydrochloric acid formed during the process. Industrial production methods may involve optimized reaction conditions to ensure high yield and purity, including temperature control and the use of solvents like dichloromethane.
Chemical Reactions Analysis
1-[2-Methyl-3-(methylsulfanyl)propanoyl]piperidine-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pressure settings to optimize the reaction outcomes. Major products formed from these reactions include sulfoxides, sulfones, alcohols, and substituted piperidine derivatives.
Scientific Research Applications
1-[2-Methyl-3-(methylsulfanyl)propanoyl]piperidine-4-carboxylic acid has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and pharmaceuticals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-[2-Methyl-3-(methylsulfanyl)propanoyl]piperidine-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, the methylsulfanyl group may interact with thiol groups in proteins, affecting their function .
Comparison with Similar Compounds
1-[2-Methyl-3-(methylsulfanyl)propanoyl]piperidine-4-carboxylic acid can be compared with other similar compounds, such as:
1-[2-Methyl-3-(methylsulfanyl)propanoyl]piperidine-4-carboxamide: This compound has an amide group instead of a carboxylic acid group, which may alter its reactivity and biological activity.
1-[2-Methyl-3-(methylsulfanyl)propanoyl]piperidine-4-carboxylate: The ester derivative may have different solubility and stability properties compared to the carboxylic acid.
Properties
IUPAC Name |
1-(2-methyl-3-methylsulfanylpropanoyl)piperidine-4-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19NO3S/c1-8(7-16-2)10(13)12-5-3-9(4-6-12)11(14)15/h8-9H,3-7H2,1-2H3,(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FPAKGMDYOXLBHX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CSC)C(=O)N1CCC(CC1)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19NO3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.34 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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